The compound (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol is a complex organic molecule that incorporates both isoxazole and benzo[1,3]dioxole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical reactions involving benzo[1,3]dioxole derivatives and isoxazole intermediates. The synthesis of such compounds is often documented in scientific literature focusing on organic synthesis and medicinal chemistry.
The compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their ring structures. It can also be classified as a methanol derivative due to the presence of a methanol functional group.
The synthesis of (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol can be approached through several methods:
For example, one method involves treating a benzo[1,3]dioxole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, followed by methylation using methyl iodide to yield the methanol derivative.
The molecular structure of (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol consists of:
The molecular formula can be represented as with a molecular weight of approximately 233.23 g/mol. The structural representation can be visualized through molecular modeling software.
The compound may participate in various chemical reactions:
For instance, reactions involving electrophiles could lead to functionalization at different positions on the aromatic ring, enhancing its biological activity or modifying its properties for specific applications.
The mechanism of action for compounds like (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol often involves:
Studies have shown that derivatives containing isoxazole rings may exhibit anti-inflammatory and analgesic properties, potentially through modulation of cyclooxygenase enzymes or other inflammatory mediators.
(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, showcasing its potential for further exploration and development within pharmaceutical sciences.
The retrosynthetic deconstruction of (3-benzo[1,3]dioxol-5-yl-isoxazol-5-yl)-methanol reveals two primary pathways. The first involves the reduction of a carboxylic acid or aldehyde precursor at the C5 position of the isoxazole ring. Notably, 3-benzo[1,3]dioxol-5-yl-isoxazole-5-carbaldehyde (CAS: 808739-26-6) serves as a direct precursor, achievable via oxidation of the corresponding alcohol [1]. The second route employs a convergent strategy where the benzodioxole and isoxazole motifs are assembled separately before coupling. The benzodioxol-5-yl moiety typically derives from piperonal or protected sesamol derivatives, while the isoxazole ring is constructed through 1,3-dipolar cycloadditions between alkynes and nitrile oxides. Critical bond disconnections highlight:
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthon A | Synthon B | Key Intermediate |
---|---|---|---|
C5-methanol group | Isoxazole-5-carbaldehyde | Reducing agent (NaBH₄) | 3-Benzo[1,3]dioxol-5-yl-isoxazole-5-carbaldehyde |
Isoxazole N-O bond | Benzo[1,3]dioxol-5-yl nitrile oxide | Propargyl alcohol | 5-(Prop-2-yn-1-ol)-isoxazole |
Benzodioxole-isoxazole | 5-Alkynylbenzodioxole | Chloroxime | 3-(Benzo[1,3]dioxol-5-yl)-5-(hydroxymethyl)isoxazole |
Regioselectivity in isoxazole formation is achieved via metal-catalyzed cycloadditions. Copper(I) catalysts (e.g., CuI, 5 mol%) facilitate reactions between terminal alkynes and nitrile oxides generated in situ from hydroximoyl chlorides, yielding 3,5-disubstituted isoxazoles with >90% regioselectivity. For the target scaffold, 5-(prop-2-yn-1-ol) serves as the alkyne component, reacting with benzo[1,3]dioxol-5-yl nitrile oxide under mild conditions (25°C, 2h) [5] [9]. Microwave-assisted cyclization (100°C, 20 min) enhances reaction efficiency, reducing byproduct formation by 15–30% compared to thermal methods. Alternative catalysts include:
Table 2: Catalytic Performance in Isoxazole Cyclization
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (3,5-/3,4- ratio) |
---|---|---|---|---|
CuI (5 mol%) | 25 | 2.0 | 92 | >98:2 |
DBU (stoichiometric) | 80 | 1.5 | 85 | 95:5 |
Choline chloride:urea | 100 | 0.5 | 78 | 93:7 |
None (ultrasound) | 60 | 1.0 | 80 | 90:10 |
The hydroxymethyl group (−CH₂OH) is introduced via two green strategies:
Solvent selection critically impacts functionality preservation. Ethanolic water (EtOH/H₂O, 4:1) optimizes polar interactions during reduction, while dimethyl carbonate serves as a renewable solvent for ester intermediates. Notably, solvent-free esterification of isoxazole-5-carboxylic acids with DMF-DMA (N,N-dimethylformamide dimethyl acetal) precedes reduction, achieving 90% conversion at 100°C [7].
The methylenedioxy group (−O−CH₂−O−) in benzodioxole is acid-sensitive and prone to hydrolysis. Protection strategies include:
Deprotection of tert-butyldimethylsilyl (TBDMS)-protected intermediates requires mild fluoride sources (TBAF) to avoid isoxazole ring degradation. Orthogonal protection is essential for hybrid molecules bearing multiple reactive sites, such as (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate, where benzimidazole nitrogen competes for electrophiles [7] [8].
Scale-up hurdles include:
Table 3: Scalability Optimization Strategies
Challenge | Laboratory Scale | Pilot Scale (kg) | Solution |
---|---|---|---|
Cycloaddition Exotherm | Ice-bath cooling | Uncontrolled temperature spike | Microreactor (0.5 mm channel) |
Polymorphism | Single crystal form | Concomitant crystallization | Seeding with stable polymorph |
Methanol Group Oxidation | Over-oxidation to acid | 30% Carboxylic acid impurity | Temperature-controlled IBX oxidation |
Product Isolation | Silica gel chromatography | Emulsion formation | Countercurrent chromatography |
Flow chemistry systems enhance reproducibility: A four-step sequence (cycloaddition-oxidation-reduction-crystallization) achieves 65% overall yield at 10 kg scale, reducing processing time by 40% [3] [9].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: